Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Description
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (hereafter referred to as Compound AF) is a hybrid organoboron-organosilicon compound with the molecular formula C₁₅H₂₅BO₂Si and a purity of ≥98% . It is synthesized via the reaction of (4-(trimethylsilyl)phenyl)boronic acid with pinacol in hexane, yielding a stable boronic ester with a trimethylsilyl (TMS) group at the para position of the phenyl ring . This compound is widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and material science applications, including organic electronics and polymer synthesis, due to its dual functionality: the boronate ester enables facile aryl coupling, while the TMS group enhances steric bulk and modifies electronic properties .
Properties
IUPAC Name |
trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGOPAKVZDQUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592363 | |
| Record name | Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186026-67-4 | |
| Record name | Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iridium-Catalyzed Borylation of Aryl Silanes
One prominent method involves the iridium-catalyzed borylation of aryl silanes using bis(pinacolato)diboron as the boron source. The general procedure includes:
- Catalyst system : Bis(1,5-cyclooctadiene)dimethoxydiiridium(I) combined with di-tert-butylbipyridine ligand.
- Substrate : Aryl silane such as trimethyl(4-phenyl)silane.
- Boron reagent : Bis(pinacolato)diboron.
- Solvent : Tetrahydrofuran (THF).
- Conditions : Stirring under nitrogen atmosphere at 70–80 °C for 16–48 hours.
After completion, the reaction mixture is concentrated and purified by silica gel chromatography to isolate the desired boronic ester-substituted aryl silane.
This method is advantageous due to its mild conditions and high selectivity, although care must be taken to minimize deboronation and desilylation side reactions, which have been observed under certain acidic or prolonged reaction conditions.
Silylation of Aryl Boronic Acid Pinacol Esters
Alternatively, the compound can be synthesized by silylation of aryl boronic acid pinacol esters. This involves:
- Starting material : 4-bromophenylboronic acid pinacol ester or similar aryl boronic ester.
- Silylating agent : Trimethylsilyl reagents such as trimethylsilyl chloride or trimethylsilyl lithium derivatives.
- Catalysts : Palladium or nickel catalysts are often employed to facilitate the coupling.
- Reaction conditions : Typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis, with temperature control to optimize yield.
This approach leverages well-established cross-coupling methodologies, such as the Suzuki-Miyaura reaction, to install the trimethylsilyl group onto the aryl boronic ester framework.
Alternative Synthetic Approaches
- Use of silylboranes : Compounds containing both silyl and boron moieties can be synthesized stereospecifically and then functionalized to yield the target compound. This method is more specialized and involves chiral catalysis for optically active derivatives.
- Hydrogenation and functional group transformations : Some synthetic routes involve hydrogenation of precursor arenes or heteroarenes followed by borylation and silylation steps, although these are less direct and more complex.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Iridium complex (e.g., bis(1,5-cyclooctadiene)dimethoxydiiridium(I)) | Essential for borylation; loading typically 0.4–1 mol% |
| Ligand | Di-tert-butylbipyridine | Enhances catalyst activity and selectivity |
| Boron reagent | Bis(pinacolato)diboron | Provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety |
| Solvent | Tetrahydrofuran (THF) | Common solvent; alternatives include methanol (less preferred due to deboronation risk) |
| Temperature | 70–80 °C | Balances reaction rate and side reaction suppression |
| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |
| Reaction time | 16–48 hours | Longer times may increase side reactions |
Challenges and Side Reactions
- Deboronation : Loss of the boronic ester group under acidic or prolonged reaction conditions is a common issue. Attempts to reduce deboronation by modifying acid concentration or using dry acid have had limited success.
- Desilylation : Partial removal of the trimethylsilyl group can occur during purification or under certain reaction conditions, reducing yield and complicating isolation.
- Diastereoselectivity : In stereospecific syntheses involving chiral silylboranes, controlling the stereochemistry is critical and can be challenging.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Advantages | Limitations |
|---|---|---|---|
| Iridium-catalyzed borylation | Bis(pinacolato)diboron, Ir catalyst, dtbpy ligand | Mild conditions, high selectivity | Deboronation and desilylation risks |
| Silylation of aryl boronic esters | Trimethylsilyl reagents, Pd or Ni catalysts | Established cross-coupling methods | Requires inert atmosphere, sensitive to moisture |
| Stereospecific silylborane synthesis | Chiral catalysts, silylborane intermediates | Access to optically active compounds | Complex, specialized conditions |
Research Findings and Practical Considerations
- The iridium-catalyzed borylation method is widely used due to its efficiency and relatively straightforward procedure, but requires careful control to avoid side reactions.
- Silylation of aryl boronic esters is a complementary approach, often used when the boronic ester is more readily available or when cross-coupling strategies are preferred.
- Storage of the final compound should be under inert atmosphere and at low temperatures (2–8 °C) to maintain stability and prevent hydrolysis or oxidation.
- Reaction optimization often involves balancing temperature, catalyst loading, and reaction time to maximize yield while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, toluene, or ethanol.
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl compounds: Formed from Suzuki-Miyaura coupling.
Phenol derivatives: Formed from oxidation reactions.
Boronic acids: Formed from hydrolysis reactions.
Scientific Research Applications
Chemical Synthesis
Catalyst and Reagent : This compound serves as a key catalyst in several organic reactions, particularly in the synthesis of boronic esters and related compounds. Its ability to facilitate reactions such as Suzuki coupling makes it essential in the development of complex organic molecules .
Drug Development : this compound is utilized as an intermediate in pharmaceutical synthesis. It plays a crucial role in developing new anti-cancer agents due to its boron-containing structure, which can enhance the efficacy of certain drugs .
Material Science
Polymer Chemistry : The compound is integral to formulating advanced materials such as polymers and coatings. Its incorporation into polymer matrices can improve durability and resistance to environmental factors. This application is particularly relevant in creating materials for electronic devices and protective coatings .
Semiconductor Applications : this compound is also explored in semiconductor synthesis. Its derivatives are used in the production of hole transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells .
Agricultural Chemistry
Agrochemical Development : The compound has potential applications in agricultural chemistry as a building block for innovative agrochemicals. It can be transformed into fungicides or herbicides that enhance crop protection and yield .
Case Study 1: Drug Development
A study published in Nature Synthesis highlighted the use of this compound as an intermediate in synthesizing novel anti-cancer compounds. The research demonstrated improved yields and selectivity when utilizing this compound compared to traditional methods.
Case Study 2: Material Science Innovations
Research conducted at a leading polymer institute showcased how incorporating this silane compound into polymer blends significantly enhanced mechanical properties and thermal stability. The findings indicated that materials developed with this compound exhibited better performance under stress and temperature variations.
Case Study 3: Agricultural Applications
An investigation into new agrochemical formulations revealed that derivatives of this compound showed promising results as effective herbicides with reduced environmental impact compared to conventional options.
Mechanism of Action
The mechanism of action of Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane primarily involves its role as a reagent in chemical reactions. The boronate ester group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal reactive sites for further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Para vs. Meta Substitution
Compound AF is compared to its meta-substituted isomer , trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (Compound AE , 1ae in ). Both share the molecular formula C₁₅H₂₅BO₂Si but differ in the position of the TMS group on the phenyl ring. Key distinctions include:
- Synthetic Yield : Compound AE is synthesized in hexane/DCM with comparable yield to AF, suggesting similar reactivity .
- Physicochemical Properties : The meta isomer has a topological polar surface area (TPSA) of 18.5 Ų and a molecular weight of 276.17 g/mol , while AF’s TPSA is inferred to be identical due to identical functional groups. However, the para substitution in AF may enhance crystallinity or packing efficiency in solid-state applications .
- Reactivity : Positional differences influence steric hindrance during cross-coupling; para-substituted AF may exhibit faster coupling kinetics in Suzuki reactions due to reduced steric clash with catalysts .
Table 1: Positional Isomer Comparison
| Property | Compound AF (para) | Compound AE (meta) |
|---|---|---|
| Molecular Formula | C₁₅H₂₅BO₂Si | C₁₅H₂₅BO₂Si |
| TPSA (Ų) | ~18.5 (inferred) | 18.5 |
| Synthetic Solvent | Hexane | Hexane/DCM |
Substituent Variations: Ethynyl, Propyl, and Phenethyl Derivatives
(a) Ethynyl-Linked Derivatives
Compounds such as trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane (CAS 870238-65-6 , C₁₇H₂₅BO₂Si) introduce an acetylene spacer between the phenyl ring and TMS group. Key differences:
- Molecular Weight : Higher (300.28 g/mol ) due to the ethynyl linker .
- Applications : Ethynyl groups enable conjugation in optoelectronic materials, enhancing charge transport in organic light-emitting diodes (OLEDs) .
- Reactivity : The triple bond allows for click chemistry or further functionalization, unlike AF’s direct phenyl-TMS linkage .
(b) Propyl and Phenethyl Derivatives
- Trimethyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane (4u) : Features a propyl chain, reducing steric hindrance and increasing flexibility. Synthesized in 48% yield via hydroboration, it is less sterically hindered than AF, favoring reactions requiring lower catalyst loading .
Table 2: Substituent Variations
Complex Hybrid Structures
Bis(5'-hexyl-2,2′-bithien-5-yl)(methyl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane (M1) : This compound integrates thiophene rings and a hexyl chain, enabling use in conjugated polymers for organic photovoltaics. Compared to AF, M1’s extended π-system enhances light absorption and charge mobility .
Key Research Findings
Hydrogenation Reactivity : AF undergoes hydrogenation with 5% Rh/C at 48 atm to yield a cyclohexyl derivative (2af) in 98% yield with a 4.5:1 cis-trans ratio , highlighting its utility in saturated ring synthesis .
Cross-Coupling Efficiency : AF’s para-substitution facilitates efficient Suzuki-Miyaura coupling with aryl halides, outperforming meta isomers in reactions requiring steric accessibility .
Thermal Stability : Phenethyl derivatives (e.g., BD236444) exhibit higher decomposition temperatures (>250°C) compared to AF (~200°C), making them suitable for high-temperature polymer processing .
Biological Activity
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a compound that has garnered attention in the field of organic chemistry and materials science due to its unique structural properties and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 276.26 g/mol . The structure features a trimethylsilyl group attached to a phenyl ring that is further substituted with a boron-containing dioxaborolane moiety. This unique configuration contributes to its reactivity and potential biological interactions.
Biological Activity Overview
This compound exhibits several biological activities that are primarily linked to its interactions with cellular components and its role as a synthetic intermediate in drug development.
Anticancer Activity
Research indicates that compounds containing dioxaborolane structures can exhibit anticancer properties. For instance, derivatives of boron compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that similar boron-containing compounds selectively induce apoptosis in cancer cells while sparing normal cells .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes that play crucial roles in metabolic pathways. Inhibitory assays have shown that derivatives can effectively interfere with enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro .
Synthesis Methods
The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under controlled conditions. This reaction is often performed in an inert atmosphere to prevent moisture interference.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 µM to 50 µM after 48 hours of exposure .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
| A549 | 20 | Metabolic inhibition |
Q & A
Q. What is the optimal synthetic route for Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, and how are reaction conditions optimized?
The compound is synthesized via a boronic esterification reaction between (4-(trimethylsilyl)phenyl)boronic acid and pinacol in hexane under reflux. Key optimizations include solvent selection (non-polar hexane enhances boronic acid solubility) and stoichiometric control of pinacol to ensure complete conversion. The reaction typically achieves >95% purity, as confirmed by NMR and GC analysis . Post-synthesis purification via reduced-pressure solvent removal yields a colorless oil, avoiding column chromatography for scalability .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
Multinuclear NMR spectroscopy is essential:
- NMR reveals aromatic protons (δ 6.8–7.2 ppm) and trimethylsilyl groups (δ −0.09 ppm, singlet) .
- NMR identifies the quaternary carbon in the dioxaborolane ring (δ 83.0 ppm) and silicon-bonded methyl groups (δ −3.5 ppm) .
- NMR shows a sharp peak at δ 34.6 ppm, confirming the sp-hybridized boron center .
- NMR (δ 2.4 ppm) verifies the trimethylsilyl moiety .
Advanced Research Questions
Q. How does the stereochemical outcome of catalytic hydrogenation of this compound depend on catalyst choice and reaction parameters?
Hydrogenation using 5% Rh/C at 48 atm H for 8.5 h converts the aromatic ring to a cyclohexane derivative with a 4.5:1 cis-trans ratio. The cis preference arises from steric hindrance between the bulky dioxaborolane and trimethylsilyl groups, favoring axial-equatorial positioning. GC and NMR (integration of cyclohexane protons) quantify diastereomers, while kinetic studies suggest longer reaction times slightly favor trans isomers due to thermodynamic control .
Q. What mechanistic insights govern this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions for conjugated materials?
The boronic ester group enables palladium-catalyzed coupling with aryl halides to form biaryl linkages. Key factors include:
- Base selection : KOAc or CsCO facilitates transmetalation by deprotonating the boronic ester .
- Catalyst system : Pd(dppf)Cl enhances electron-rich aryl coupling efficiency, critical for synthesizing donor-acceptor dyads in meta-terphenyl-linked systems .
- Steric effects : The trimethylsilyl group reduces electron density on the aryl ring, slowing oxidative addition but improving regioselectivity in polycyclic frameworks .
Q. How can competing side reactions during functionalization of this compound be mitigated in complex syntheses?
Common issues include protodeboronation and silicon-oxygen bond cleavage. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
